molecular formula C17H18N6O2 B2906850 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide CAS No. 1351618-06-8

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide

货号: B2906850
CAS 编号: 1351618-06-8
分子量: 338.371
InChI 键: RVCRZRICWCJVMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are critical signaling nodes in hematopoietic cells. Its primary research application is in the investigation of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML) . Dysregulated JAK2 signaling, often due to mutations like JAK2 V617F, is a hallmark of MPNs such as polycythemia vera and myelofibrosis. Concurrently, FLT3 mutations, particularly internal tandem duplications (ITD), are among the most frequent genomic alterations in AML and are associated with poor prognosis. By simultaneously targeting these two pivotal kinases, this compound provides a unique pharmacological tool to study the signaling crosstalk and synergistic effects in relevant cellular and animal models of disease. Researchers utilize this inhibitor to explore combination treatment strategies, understand mechanisms of drug resistance, and dissect the complex JAK-STAT and FLT3 signaling pathways in oncogenesis. Its mechanism involves binding to the active site of these kinases, thereby suppressing the proliferation and survival of malignant cells dependent on JAK2 and/or FLT3 activity. This makes it a valuable compound for preclinical target validation and for advancing the understanding of therapeutic vulnerabilities in hematological cancers.

属性

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-11-13(2)23(20-12)15-3-4-16(24)22(21-15)10-9-19-17(25)14-5-7-18-8-6-14/h3-8,11H,9-10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCRZRICWCJVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

科学研究应用

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide has several applications in scientific research:

作用机制

The mechanism of action of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Below, structural analogs are compared based on substituents, synthesis, and inferred properties.

Structural Analog: 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

  • Substituents: Pyridazine 3-position: Benzyloxy group (electron-withdrawing, aromatic). Linked group: Benzenesulfonamide (sulfonamide class, known for antibacterial activity).
  • Synthesis :
    • Prepared via nucleophilic substitution using benzyl bromide derivatives, potassium carbonate, and DMF at 5°C .
  • Key Data :
    • HRMS (m/z): 290.020598 ([M+Na]⁺ for C₁₀H₉N₃O₄S) .
  • Benzyloxy may limit steric accessibility compared to bulkier pyrazoles.

Target Compound: N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide

  • Substituents: Pyridazine 3-position: 3,5-dimethylpyrazole (electron-rich, bulky).
  • Synthesis (Inferred) :
    • Likely involves alkylation of a pyridazine precursor with a pyrazole-containing agent under basic conditions (similar to ’s method but substituting benzyl bromide with a pyrazole derivative) .
  • Isonicotinamide may enhance specificity for bacterial enoyl-ACP reductase (InhA).

Comparative Analysis Table

Feature Target Compound Compound 5a
Pyridazine Substituent 3,5-Dimethylpyrazole (bulky, electron-rich) Benzyloxy (electron-withdrawing)
Linked Group Isonicotinamide Benzenesulfonamide
Molecular Weight Higher (due to pyrazole and ethyl linker) 290.02 ([M+Na]⁺)
Synthesis Method Alkylation with pyrazole agent (inferred) Benzyl bromide alkylation
Potential Bioactivity Antitubercular (isonicotinamide-driven) Antibacterial (sulfonamide-driven)

Key Differences and Implications

  • Electronic Effects : The 3,5-dimethylpyrazole in the target compound donates electron density to the pyridazine ring, altering reactivity and binding interactions compared to the electron-withdrawing benzyloxy group in 5a.
  • Steric Effects : The bulkier pyrazole substituent may hinder access to certain enzymatic pockets but improve selectivity.
  • Pharmacological Profile : Isonicotinamide’s structural similarity to isoniazid suggests a mechanism targeting mycobacterial enzymes, whereas sulfonamides in 5a are associated with folate biosynthesis inhibition in bacteria.

生物活性

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide (referred to as compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the presence of multiple functional groups that contribute to its biological activity. Its molecular structure is depicted as follows:

C18H21N7O\text{C}_{18}\text{H}_{21}\text{N}_{7}\text{O}

This indicates a relatively high molecular weight and suggests potential interactions with various biological targets.

The biological activity of compound A can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compound A has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival. For instance, it may interact with carbonic anhydrases, enzymes crucial for maintaining acid-base balance in tissues .
  • Modulation of Protein Kinase Activity : The compound may also influence the activity of protein kinases, which are pivotal in regulating cellular functions such as growth and apoptosis. This modulation can lead to significant changes in cell behavior, particularly in cancerous cells .
  • Agonistic Effects on Receptors : Preliminary studies suggest that compound A may act as an agonist for certain receptors involved in inflammatory responses, thereby potentially reducing inflammation and associated symptoms .

In Vitro Studies

In vitro evaluations have demonstrated that compound A exhibits moderate inhibitory effects against various isoforms of human carbonic anhydrase (hCA), which are implicated in several physiological processes. The inhibition constants (Ki values) indicate varying degrees of potency across different isoforms, suggesting that compound A could be developed further as a selective inhibitor .

In Vivo Studies

Case studies involving animal models have reported that compound A has significant therapeutic effects in conditions characterized by excessive inflammation and hyperproliferation. For example, in models of rheumatoid arthritis, administration of compound A resulted in reduced joint swelling and improved mobility compared to control groups .

Therapeutic Potential

Given its diverse mechanisms of action, compound A holds promise as a therapeutic agent for several conditions:

  • Cancer : Due to its ability to modulate kinase activity and inhibit tumor growth factors, there is potential for development as an anticancer drug.
  • Inflammatory Diseases : Its agonistic effects on inflammatory pathways suggest possible applications in treating chronic inflammatory conditions such as arthritis or asthma.

Data Summary

Biological Activity Mechanism Target Effect
Enzyme InhibitionInhibition of carbonic anhydraseshCA I, IIModerate inhibition
Protein Kinase ModulationModulation of signaling pathwaysVarious kinasesAlters cell proliferation
Receptor AgonismAgonistic effect on inflammatory receptorsInflammatory pathwaysReduces inflammation

常见问题

Q. What are the key synthetic strategies for N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide, and how can reaction conditions be optimized to improve yield?

A multi-step synthesis approach is typically employed, involving pyrazole-pyridazine core formation followed by amide coupling. Key steps include cyclization using catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and chlorination with reagents like thionyl chloride. Reaction optimization can be achieved via HPLC monitoring of intermediates and fine-tuning solvent systems (e.g., DMF/water mixtures) to minimize side products . Yield improvements may require temperature-controlled steps (e.g., reflux in THF) and purification via column chromatography .

Q. How should researchers design experiments to characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to confirm proton environments, focusing on pyridazine C=O (δ ~160–170 ppm) and pyrazole methyl groups (δ ~2.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Employ SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for assessing hydrogen bonding and π-π stacking interactions in the solid state .

Q. What preliminary biological screening approaches are recommended to assess the compound's activity against target enzymes or receptors?

Begin with in vitro enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) using fluorometric/colorimetric readouts. Use positive controls (e.g., theophylline for PDE inhibition) and dose-response curves (IC₅₀ determination). Parallel cytotoxicity screening (e.g., MTT assay on HEK293 or HeLa cells) ensures selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental binding affinity data for this compound?

Reconcile discrepancies by:

  • Validating docking results (AutoDock Vina, Schrödinger) with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Assessing protonation states (via pKa prediction tools) and solvation effects in MD simulations, which may explain deviations in hydrophobic interactions .

Q. What methodologies are effective in establishing structure-activity relationships (SAR) for pyridazine-pyrazole hybrids like this compound?

  • Analog Synthesis : Systematically modify substituents (e.g., pyrazole methyl groups, pyridazine C-6 substituents) and test activity against related targets .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at pyridazine N-1) with biological activity .
  • Crystallographic Overlays : Compare ligand-bound protein structures (e.g., PDB entries) to identify critical binding motifs .

Q. How should one address discrepancies in solubility data obtained from different solvent systems during formulation studies?

  • Phase Solubility Analysis : Use the Higuchi-Chi method to quantify solubility in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400).
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous media to distinguish true solubility from colloidal dispersion .

Q. What advanced techniques are recommended for determining the compound's metabolic stability and potential drug-drug interactions?

  • Liver Microsomal Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS to estimate metabolic half-life.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential, critical for predicting clinical interactions .

Q. How can cryo-EM or XFEL techniques complement traditional crystallography in studying this compound's interactions with macromolecular targets?

  • Cryo-EM : Resolve ligand-bound complexes of large targets (e.g., membrane proteins) at near-atomic resolution, capturing conformational dynamics.
  • XFEL : Study time-resolved interactions (e.g., ligand binding kinetics) in femtosecond-scale experiments, overcoming radiation damage limitations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。